(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 81771-85-9
VCID: VC21163569
InChI: InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1
SMILES: CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol

(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride

CAS No.: 81771-85-9

Cat. No.: VC21163569

Molecular Formula: C11H18ClNO

Molecular Weight: 215.72 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride - 81771-85-9

Specification

CAS No. 81771-85-9
Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
IUPAC Name [(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]azanium;chloride
Standard InChI InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1
Standard InChI Key NFEIBWMZVIVJLQ-PPHPATTJSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)OC[C@H](C)[NH3+].[Cl-]
SMILES CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator